molecular formula C17H19BrClN3O4S B2886530 5-bromo-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide CAS No. 941901-17-3

5-bromo-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide

Cat. No. B2886530
CAS RN: 941901-17-3
M. Wt: 476.77
InChI Key: KXJXUTJAKSESRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives, which are key components of this compound, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a furan ring substituted at the 2-position with an anilide . It also contains a piperazine moiety, which is widely employed in drugs . The molecular weight of a similar compound was found to be less than 725 daltons, with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .

Scientific Research Applications

Drug Development

This compound, due to its unique structure, has potential applications in drug development. Its molecular framework allows it to interact with various biological targets, which can be exploited to create new therapeutic agents. For instance, its interaction with mitogen-activated protein kinase 10 (MAPK10) suggests a role in modulating cellular processes that could be relevant in diseases like cancer or neurodegenerative disorders .

Pharmacological Research

In pharmacology, the compound’s ability to bind with high affinity to multiple receptors makes it a valuable tool for studying receptor-ligand interactions. This can lead to the discovery of new pharmacophores and aid in the understanding of complex pharmacodynamics.

Predictive Machine-Learning Models

The compound’s structured datasets can be used to build, train, and validate predictive machine-learning models. These models can predict drug interactions, side effects, and efficacy, which are crucial in the early stages of drug discovery .

Synthesis of Novel Compounds

Researchers can use this compound as a starting material for the synthesis of novel compounds. Its bromo and chloro groups, along with the piperazine ring, offer multiple sites for chemical modifications, leading to a variety of derivatives with potential biological activities.

Antitumor Activity

The compound has been studied for its antitumor activity. It may serve as a lead compound for the development of new anticancer drugs, especially considering its potential effects on specific cancer cell lines, as indicated by in vitro studies .

Structural Analysis

The compound’s structure allows for the application of chiroptical methods in structural analysis. This is particularly useful in determining the absolute configuration of new chiral drug candidates, which is important for understanding their pharmacokinetics and pharmacodynamics .

Biological Potential Studies

Indole derivatives, which share a similar structural motif with this compound, have a wide range of biological activities. By studying this compound, researchers can explore new therapeutic possibilities across various diseases due to its broad-spectrum biological activities .

Computational Chemistry

The compound can be used in computational chemistry to study the electron-induced decomposition of related molecules. This helps in understanding the stability and reactivity of drug molecules under different conditions, which is vital for drug formulation .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, analysis of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its safety and potential hazards. It could also be interesting to explore its potential applications in drug development and other areas .

properties

IUPAC Name

5-bromo-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrClN3O4S/c18-16-5-4-15(26-16)17(23)20-6-11-27(24,25)22-9-7-21(8-10-22)14-3-1-2-13(19)12-14/h1-5,12H,6-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJXUTJAKSESRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.